The synthesis of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid typically involves several key steps:
Specific parameters for the synthesis may include:
The molecular structure of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid can be described as follows:
CC(C)(C(=O)O)c1ccc(cc1)C(=O)CCCN2CCC(CC2)C(O)(c3ccccc3)c4ccccc4
This notation indicates the arrangement of atoms and bonds in the molecule, providing insights into its reactivity and interaction with biological systems.
The chemical reactions involving 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid include:
These reactions are critical for understanding the compound's stability and behavior in pharmaceutical formulations.
The mechanism of action of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid is primarily associated with its role as an impurity in Fexofenadine:
The physical and chemical properties of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid are summarized below:
Property | Value |
---|---|
Molecular Weight | 499.64 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Conditions | +5°C |
Stability | Short shelf life |
These properties are essential for determining how the compound behaves under various conditions and its suitability for use in pharmaceuticals.
The primary applications of 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6